Ginsenoside RG4

Description

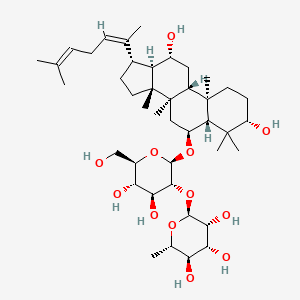

Ginsenoside RG4 is a natural product found in Panax ginseng with data available.

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-KRPFXEAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ginsenoside RG4: Unraveling its Potential Mechanism of Action in Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The current body of scientific literature on the specific mechanism of action of Ginsenoside RG4 in neuroinflammation is limited. This document synthesizes the available preclinical data, primarily from a key study on systemic inflammation (sepsis), which may have implications for neuroinflammatory processes. Further research is imperative to elucidate the direct effects of this compound on neural cells and specific neuroinflammatory pathways.

Executive Summary

This compound, a rare ginsenoside found in Panax ginseng, has demonstrated anti-inflammatory properties. While its direct role in neuroinflammation is yet to be extensively studied, research on systemic inflammation provides foundational insights into its potential mechanisms. Evidence suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways, including the Toll-like Receptor (TLR)/Nuclear Factor-kappa B (NF-κB) axis and the pro-survival Phosphoinositide 3-kinase (PI3K)/AKT pathway. These pathways are critically involved in the activation of microglia and astrocytes, the resident immune cells of the central nervous system, and the subsequent production of pro-inflammatory mediators that drive neuroinflammation. This guide will delve into the currently understood mechanisms, present the available quantitative data, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Core Anti-Inflammatory Mechanisms

The primary evidence for this compound's anti-inflammatory action comes from a study on cecal ligation and puncture (CLP)-induced sepsis in mice, a model of severe systemic inflammation that can lead to neuroinflammation[1][2][3].

Inhibition of the TLR4/NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by lipopolysaccharide (LPS) from gram-negative bacteria or endogenous danger signals like High Mobility Group Box 1 (HMGB1), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB[4][5]. NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes.

A study demonstrated that this compound significantly reduced the expression of both TLR2 and TLR4 in HMGB1-activated human umbilical vein endothelial cells (HUVECs)[1]. Consequently, the expression of the downstream transcription factor NF-κB was also suppressed[1]. This suggests that a primary mechanism of action for RG4 is the downregulation of the initial steps of the TLR signaling cascade.

Modulation of Pro-Inflammatory Cytokines and Mediators

The activation of the TLR4/NF-κB pathway leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as the inflammatory mediator nitric oxide (NO)[1][3]. In the CLP-induced sepsis model, treatment with this compound resulted in a marked reduction in the levels of TNF-α, IL-1β, and NO[1][3].

Activation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. The study on sepsis showed that this compound treatment led to increased phosphorylation of AKT, a key kinase in this pathway, without altering the total AKT levels in HMGB1-activated HUVECs[2]. This activation of PI3K/AKT signaling is associated with enhanced cell viability, suggesting a protective effect of RG4 against inflammation-induced cell stress[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on this compound's effects in a sepsis model.

| Parameter | Model/Cell Line | Treatment | Dosage | Effect | Reference |

| Survival Rate | CLP-induced septic mice | This compound | 15 mg/kg | Significantly improved survival rate compared to control | [2] |

| TNF-α Production | HMGB1-activated HUVECs | This compound | Not specified | Markedly reduced | [1] |

| TLR2 Expression | HMGB1-activated HUVECs | This compound | 0.1 or 0.2 mg/mL | Significantly reduced | [1][2] |

| TLR4 Expression | HMGB1-activated HUVECs | This compound | 0.1 or 0.2 mg/mL | Significantly reduced | [1][2] |

| NF-κB Expression | HMGB1-activated HUVECs | This compound | 0.1 or 0.2 mg/mL | Suppressed | [1][2] |

| p-AKT Levels | HMGB1-activated HUVECs | This compound | Various concentrations | Increased | [2] |

| Cell Viability | HMGB1-activated HUVECs | This compound | Various concentrations | Increased | [2] |

Experimental Protocols

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

-

Animals: Mice were used for the in vivo sepsis model.

-

Procedure: Sepsis was induced using the cecal ligation and puncture (CLP) surgery, which is a standard method for creating a polymicrobial infection.

-

Treatment: this compound was administered to the mice at various doses (5, 10, or 15 mg/kg).

-

Assessments: Survival rate, body weight changes, inflammatory cytokine levels (TNF-α, IL-1β), and nitric oxide (NO) levels were measured. Histological analysis of the kidney was also performed to assess organ damage.[2][3]

Cell Culture and Treatment

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) were used for in vitro experiments.

-

Stimulation: Cells were activated with High Mobility Group Box 1 (HMGB1) protein to mimic a late sepsis mediator.

-

Treatment: this compound was added to the cell culture at various concentrations.[1][2]

Western Blot Analysis

-

Objective: To measure the expression levels of proteins in the signaling pathways of interest (TLR2, TLR4, NF-κB, PI3K, p-AKT, and total AKT).

-

Procedure:

-

Cell lysates were prepared from treated and untreated HUVECs.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was incubated with primary antibodies specific to the target proteins.

-

A secondary antibody conjugated to an enzyme was used for detection.

-

Protein bands were visualized using a chemiluminescence detection system.[1][2]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of inflammatory cytokines (TNF-α, IL-1β) and phosphorylated PI3K.

-

Procedure:

-

Samples (e.g., cell culture supernatants, cell lysates) were added to microplate wells coated with a capture antibody.

-

A detection antibody, conjugated to an enzyme, was added.

-

A substrate was added, which is converted by the enzyme to produce a colored product.

-

The intensity of the color, proportional to the amount of the target protein, was measured using a microplate reader.[2][3]

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

-

Objective: To assess cell viability.

-

Procedure:

-

The MTT reagent was added to the cell cultures.

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan was solubilized, and the absorbance was measured, which is proportional to the number of viable cells.[2]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Caption: this compound promotes cell survival via the PI3K/AKT pathway.

Caption: Workflow of in vivo and in vitro experiments.

Implications for Neuroinflammation and Future Directions

The inhibition of the TLR4/NF-κB pathway and the reduction of pro-inflammatory cytokines by this compound in a systemic inflammation model are highly relevant to neuroinflammation. Microglia, the primary immune cells of the brain, express TLR4 and utilize the NF-κB pathway to produce inflammatory mediators in response to injury or infection. Overactivation of this pathway in microglia is a hallmark of many neurodegenerative diseases.

The pro-survival effects of RG4 through the PI3K/AKT pathway could also be neuroprotective, potentially shielding neurons from the damaging effects of inflammation.

However, several critical questions remain unanswered:

-

Blood-Brain Barrier Permeability: Can this compound effectively cross the blood-brain barrier to exert its effects directly within the central nervous system?

-

Direct Effects on Neural Cells: What are the specific effects of RG4 on microglia, astrocytes, and neurons? Does it modulate microglial polarization towards an anti-inflammatory M2 phenotype?

-

Efficacy in Neuroinflammation Models: How effective is this compound in preclinical models of specific neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, or multiple sclerosis?

-

NLRP3 Inflammasome: Many other ginsenosides have been shown to inhibit the NLRP3 inflammasome, a key driver of inflammation. Future research should investigate if RG4 shares this mechanism.

Conclusion

This compound presents a promising, yet under-investigated, candidate for the modulation of inflammatory processes. The current evidence points towards a mechanism involving the suppression of the TLR4/NF-κB signaling cascade and the activation of the pro-survival PI3K/AKT pathway. While these findings are significant, they are derived from a model of systemic inflammation. Dedicated research into the effects of this compound on specific cellular and molecular pathways of neuroinflammation is crucial to validate its therapeutic potential for neurological disorders. Drug development professionals and researchers are encouraged to pursue further studies to bridge this knowledge gap.

References

- 1. Inhibitory Activities of Rare this compound on Cecal Ligation and Puncture-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Rare this compound on Cecal Ligation and Puncture-Induced Sepsis [mdpi.com]

- 3. Inhibitory Activities of Rare this compound on Cecal Ligation and Puncture-Induced Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Ginsenoside Rg3 treats acute radiation proctitis through the TLR4/MyD88/NF-κB pathway and regulation of intestinal flora [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Ginsenoside RG4: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside RG4, a rare saponin primarily found in processed ginseng, is emerging as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, RG4 demonstrates notable potential in oncology, inflammatory diseases, and regenerative medicine. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its core biological activities, underlying molecular mechanisms, and quantitative efficacy. Detailed experimental protocols for key assays are provided, and complex signaling pathways are elucidated through visual diagrams to support further research and development.

Core Biological Activities of this compound

This compound exerts a spectrum of pharmacological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and hair growth-promoting activities. These effects are underpinned by its ability to modulate critical cellular signaling pathways.

Anti-Cancer Activity

This compound, and the closely related ginsenoside Rh4, have demonstrated potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and the activation of apoptotic pathways.

Quantitative Data: Anti-Proliferative and Pro-Apoptotic Effects

The following table summarizes the half-maximal inhibitory concentrations (IC50) and other quantitative effects of RG4/Rh4 on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Treatment Duration | Result |

| KYSE30 | Esophageal Squamous Cell Carcinoma | MTT | 24h | IC50: 52.28 µM[1] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | MTT | 24h | IC50: 64.88 µM[1] |

| KYSE410 | Esophageal Squamous Cell Carcinoma | MTT | 24h | IC50: 54.72 µM[1] |

| A549 | Lung Adenocarcinoma | MTT | 24h | IC50: 88.75 µM[2] |

| PC9 | Lung Adenocarcinoma | MTT | 24h | IC50: 66.32 µM[2] |

| HT29 | Colorectal Cancer | MTT | - | Inhibition at 200 µM[3] |

| HCT116 | Colorectal Cancer | MTT | - | Inhibition at 200 µM[3] |

| SK-HEP-1 | Human Hepatoma | Flow Cytometry | - | G1/S Phase Arrest & Apoptosis Induction[4] |

Signaling Pathways in Anti-Cancer Activity

Ginsenoside Rh4 has been shown to suppress tumor growth and metastasis by targeting key signaling pathways. In esophageal cancer, it inhibits the Wnt/β-catenin pathway, leading to a decrease in the expression of c-Myc, a critical oncoprotein[1]. In lung adenocarcinoma, Rh4 is reported to inhibit the JAK2/STAT3 signaling pathway, which is crucial for cancer cell proliferation and epithelial-mesenchymal transition (EMT)[2]. Furthermore, in colorectal cancer, Rh4 induces apoptosis and autophagic cell death through the activation of the ROS/JNK/p53 pathway[5].

Diagram: Proposed Anti-Cancer Mechanism of Ginsenoside Rh4 in Esophageal Cancer

References

- 1. Ginsenoside Rh4 Suppresses Metastasis of Esophageal Cancer and Expression of c-Myc via Targeting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rh4 Suppressed Metastasis of Lung Adenocarcinoma via Inhibiting JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh4 Inhibits Colorectal Cancer Cell Proliferation by Inducing Ferroptosis via Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside-Rs4, a new type of ginseng saponin concurrently induces apoptosis and selectively elevates protein levels of p53 and p21WAF1 in human hepatoma SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rh4 induces apoptosis and autophagic cell death through activation of the ROS/JNK/p53 pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Purification of Ginsenoside RG4 from Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Ginsenoside RG4, a rare and pharmacologically significant saponin found in Panax ginseng. Due to its low natural abundance, the production of RG4 often involves the conversion from more prevalent ginsenosides. This document details a robust method for its preparation from Ginsenoside Re, including extraction, conversion, and purification protocols, alongside quantitative data and visual representations of the experimental workflow and its known signaling pathway.

I. Experimental Protocols

The isolation and purification of this compound can be achieved through a multi-step process involving the extraction of a precursor ginsenoside, its conversion to RG4, and subsequent chromatographic purification. The following protocols are based on established methodologies, providing a clear path for obtaining high-purity RG4.

Extraction of Precursor Ginsenoside Re from Panax ginseng Leaves

Ginsenoside Re, a major ginsenoside in ginseng leaves, serves as an effective precursor for the production of RG4.

Protocol:

-

Plant Material Preparation: 1 kg of dried Panax ginseng leaves are collected and prepared for extraction.

-

Solvent Extraction: The dried leaves are immersed in 10 kg of a 70% (v/v) methanol-water solution and left to leach for 24 hours.

-

Ultrasonic-Assisted Extraction: The mixture undergoes ultrasonic shaking for 3 hours, followed by filtration to separate the extract.

-

Repeated Extraction: The remaining leaf material is subjected to two additional rounds of extraction with 8 L of 70% (v/v) methanol to ensure maximum yield.

-

Concentration: The filtrates from all extraction steps are combined and concentrated under reduced pressure to obtain a dried methanol extract.

-

Solvent Partitioning: The dried extract is suspended in water and partitioned with water-saturated butanol. The butanol layer, containing the ginsenosides, is collected and concentrated under reduced pressure.

Conversion of Ginsenoside Re to this compound

This step involves the thermal conversion of the purified Ginsenoside Re into RG4.

Protocol:

-

Preparation: 20 mg of purified Ginsenoside Re is placed in a 1.5 mL vial.

-

Heat Treatment: The vial is sealed to prevent moisture contact and heated in an autoclave at 120°C for 6 hours. This high-temperature, high-pressure process facilitates the hydrolysis of the sugar moieties of Ginsenoside Re, converting it to RG4 and RG6.

Purification of this compound

The final step involves the separation and purification of RG4 from the reaction mixture using column chromatography.

Protocol:

-

Silica Gel Column Chromatography:

-

The butanol fraction from the extraction step is dissolved in methanol and mixed with silica gel (250-400 mesh) to form a fine powder.

-

The powder is loaded onto a silica gel open column.

-

Elution is performed using a solvent system of chloroform:methanol:water (10:2:0.2 v/v/v). Fractions are collected and monitored for the presence of the target ginsenosides.

-

-

C18 Reverse-Phase Column Chromatography:

-

Fractions containing the converted ginsenosides are concentrated and loaded onto a C18 reverse-phase flash column.

-

The column is packed with a C18 stationary phase equilibrated with a 40% (v/v) methanol-water solution.

-

A stepwise gradient elution is performed with increasing concentrations of methanol in water to separate RG4 from other compounds.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For achieving higher purity, the fractions rich in RG4 from the C18 column are further purified using preparative HPLC.

-

A C18 column is typically used with a mobile phase of acetonitrile and water. The gradient and flow rate are optimized to achieve baseline separation of RG4. The eluent is monitored at 203 nm.

-

II. Quantitative Data

The efficiency of the conversion and purification process is critical. The following table summarizes the expected yields and purity at different stages of the process.

| Parameter | Value | Reference |

| Ginsenoside Re Yield from Leaves | 11.5 g from 1 kg of dried leaves | [1] |

| RG4 & RG6 Conversion Yield | 40-60 parts from 100 parts of Ginsenoside Re | [1] |

| Final Purity of RG4 | >95% | [1] |

III. Visualizations

Experimental Workflow for this compound Isolation and Purification

The following diagram illustrates the complete workflow from the raw plant material to the purified this compound.

Signaling Pathway of this compound

This compound has been shown to modulate cellular processes through specific signaling pathways. The diagram below depicts the AKT/GSK-3β/β-catenin signaling pathway, which is activated by RG4 and is involved in promoting hair growth.

References

An In-depth Technical Guide to Ginsenoside RG4: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside RG4 is a rare protopanaxatriol-type saponin primarily isolated from processed Panax ginseng C.A. Meyer. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic triterpenoid glycoside. Its chemical structure consists of a dammarane-type aglycone with sugar moieties attached.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H70O12 | [1][2] |

| Molecular Weight | 767.00 g/mol | [2] |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

| CAS Number | 126223-28-7 | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMSO (50 mg/mL), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. | [2][4] |

| Predicted pKa | 12.85 ± 0.70 | [3] |

Pharmacological Properties and Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development.

Table 2: Summary of Pharmacological Activities of this compound

| Activity | In Vitro/In Vivo Model | Observed Effects | Reference |

| Anti-inflammatory | Cecal Ligation and Puncture (CLP)-induced sepsis in mice; HMGB1-activated human endothelial cells. | Reduced levels of TNF-α and IL-1β; Decreased nitric oxide (NO) levels; Attenuated renal inflammation. | [5] |

| Hair Growth Promotion | Human dermal papilla (DP) spheres (3D culture) | Increased viability and size of DP spheres; Upregulated expression of hair growth-related genes (ALP, BMP2, VCAN). | [6] |

| Antioxidant | General antioxidant properties noted. | Exhibits antioxidant activity. | [7] |

| Anti-septic | CLP-induced sepsis in mice. | Increased survival rate in a sepsis model. | [5] |

| Anti-diabetic | General property mentioned. | Exhibits anti-diabetic properties. | [7] |

| Wound Healing | General property mentioned. | Exhibits wound healing properties. | [7] |

| Immune-stimulatory | General property mentioned. | Exhibits immune-stimulatory properties. | [7] |

Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, which are central to its observed biological effects.

PI3K/Akt/GSK-3β/β-catenin Signaling Pathway

This compound has been demonstrated to activate the PI3K/Akt pathway, leading to the phosphorylation and inhibition of GSK-3β. This inhibition allows for the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in hair growth.[6]

Caption: PI3K/Akt/GSK-3β/β-catenin signaling pathway activated by this compound.

TLR/NF-κB Signaling Pathway in Inflammation

In the context of sepsis, this compound has been shown to inhibit the expression of Toll-like receptor 4 (TLR4) and the subsequent activation of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines.[5]

Caption: Inhibition of TLR4/NF-κB signaling by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of ginsenosides from Panax ginseng.

References

The Enigmatic Pathway of Ginsenoside Rg4 Biosynthesis in Ginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg4, a rare protopanaxatriol (PPT)-type saponin found in Panax ginseng, has garnered significant interest within the scientific community for its potential pharmacological activities. Unlike the more abundant ginsenosides, the biosynthetic pathway of Rg4 remains partially elusive, presenting both a challenge and an opportunity for researchers in natural product synthesis and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data on the enzymatic steps, regulatory networks, and relevant experimental methodologies.

Core Biosynthetic Pathway: From Precursors to the Protopanaxatriol Skeleton

The biosynthesis of all ginsenosides, including Rg4, originates from the ubiquitous isoprenoid pathway. The initial steps involve the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[1][2] While both pathways contribute to the precursor pool, the MVA pathway is considered the major contributor to ginsenoside biosynthesis in ginseng.[2]

These precursors are then utilized to construct the 30-carbon compound 2,3-oxidosqualene, which serves as the crucial substrate for the cyclization step.[3][4] The key enzyme, dammarenediol-II synthase (DDS), catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane-type triterpene skeleton.[4]

Subsequent hydroxylation steps, catalyzed by cytochrome P450 monooxygenases (CYP450s), are critical for the diversification of the ginsenoside backbone. Protopanaxadiol synthase (PPDS), a CYP716A47 enzyme, hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD).[5] For the synthesis of PPT-type ginsenosides like Rg4, a further hydroxylation at the C-6 position of PPD is required, a reaction catalyzed by protopanaxatriol synthase (PPTS), a CYP716A53v2 enzyme.[6]

The Final Steps: Glycosylation and the Putative Formation of this compound

The immense diversity of ginsenosides arises from the sequential addition of sugar moieties to the aglycone backbone, a process catalyzed by UDP-glycosyltransferases (UGTs). These enzymes exhibit substrate and positional specificity, leading to the formation of a vast array of ginsenoside congeners.

While the direct enzymatic synthesis of Rg4 from a specific precursor has not been definitively elucidated in planta, evidence from biotransformation studies suggests a likely pathway. This compound is a PPT-type ginsenoside.[7] Studies on the transformation of ginsenosides have shown that minor ginsenosides are often derived from more abundant ones.[8] Specifically, the conversion of 20(S)-ginsenoside Rg2 to this compound has been reported.[8] This suggests that the final step in Rg4 biosynthesis is likely the glycosylation of a precursor ginsenoside.

The most probable pathway involves the glycosylation of 20(S)-ginsenoside Rg2. This reaction would be catalyzed by a specific UGT that transfers a sugar moiety to a specific hydroxyl group on the Rg2 molecule. The precise identity of this UGT remains an area of active investigation.

Quantitative Data Summary

Quantitative data on the biosynthesis of minor ginsenosides, particularly Rg4, is scarce in the literature. Most studies focus on the overall accumulation of major ginsenosides or the biotransformation yields from precursor compounds. The tables below summarize the available quantitative information on related ginsenoside biotransformations, which can provide a reference for the potential yields of minor ginsenosides.

Table 1: Biotransformation of Protopanaxadiol (PPD)-type Ginsenosides

| Precursor(s) | Product(s) | Molar Yield (%) | Reference |

| American ginseng PPD-ginsenoside mix | C-Mc, C-Y, F2, C-K | 43.7 (C-Mc), 42.4 (C-Y), 69.5 (F2 + C-K) | [9][10] |

| Ginsenoside Rd | Ginsenoside F2 and CK | - | [11] |

Table 2: Biotransformation of Protopanaxatriol (PPT)-type Ginsenosides

| Precursor(s) | Product(s) | Molar Conversion (%) | Reference |

| PPT-type ginsenosides in leaf extract | Aglycon Protopanaxatriol (APPT) | 100 | [11] |

Note: The molar yields for F2 and C-K from the PPD-ginsenoside mix are a rough estimate. Specific enzyme kinetics (Km, Vmax) for the UGTs involved in minor ginsenoside biosynthesis, including the putative Rg4-synthesizing enzyme, are not yet available.

Regulatory Network: The Role of Methyl Jasmonate Signaling

The biosynthesis of ginsenosides is a tightly regulated process, influenced by developmental cues and environmental stimuli. The phytohormone methyl jasmonate (MeJA) has been identified as a key elicitor, significantly upregulating the expression of genes involved in the ginsenoside biosynthetic pathway.[12]

The MeJA signaling cascade in plants involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn releases transcription factors (TFs) that activate the expression of downstream target genes. In ginseng, several families of TFs, including WRKY , MYB , and bHLH , have been implicated in the regulation of ginsenoside biosynthesis genes in response to MeJA.[10][13][14] For instance, specific WRKY TFs have been shown to be induced by MeJA and are suggested to play a role in modulating the expression of genes in the ginsenoside pathway.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Ginseng UDP-Glycosyltransferases (UGTs)

This protocol describes the expression of a candidate ginseng UGT in E. coli and its subsequent purification, a crucial step for in vitro characterization of its enzymatic activity.

Workflow:

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from ginseng tissues (e.g., leaves or roots) using a suitable kit, and first-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Cloning: The open reading frame (ORF) of the target UGT gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into a bacterial expression vector, such as pET-28a, which often includes a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). The bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant UGT is then purified from the cell lysate using affinity chromatography corresponding to the tag on the protein (e.g., Ni-NTA agarose for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

In Vitro UDP-Glycosyltransferase (UGT) Activity Assay

This assay is used to determine the function of a purified UGT by testing its ability to glycosylate a specific substrate, such as a precursor ginsenoside.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffered solution (e.g., Tris-HCl, pH 7.5), the purified UGT enzyme, the acceptor substrate (e.g., ginsenoside Rg2), and the sugar donor, UDP-glucose.

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or the UDP-glucose and incubated at an optimal temperature (e.g., 30-37 °C) for a defined period.

-

Reaction Termination and Product Analysis: The reaction is stopped, typically by adding an organic solvent like methanol or by heat inactivation. The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product (e.g., this compound). The product can be identified by comparing its retention time and mass spectrum to a known standard.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Identifying Transcription Factor Binding Sites

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific transcription factor, providing insights into its regulatory targets.

Workflow:

Methodology:

-

Cross-linking and Chromatin Preparation: Ginseng tissues or cell cultures are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into small fragments by sonication.

-

Immunoprecipitation: The chromatin fragments are incubated with an antibody specific to the transcription factor of interest. The antibody-TF-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

DNA Purification and Sequencing: The cross-links are reversed, and the DNA is purified. The purified DNA fragments are then used to prepare a sequencing library, which is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the ginseng genome, and regions of enrichment (peaks) are identified. These peaks represent the binding sites of the transcription factor. Motif analysis can then be performed to identify the specific DNA sequence recognized by the TF.

Conclusion and Future Perspectives

The biosynthesis of the rare this compound is a complex process that is not yet fully understood. While the upstream pathway leading to the protopanaxatriol aglycone is well-established, the specific UDP-glycosyltransferase responsible for the final conversion of a precursor, likely 20(S)-ginsenoside Rg2, to Rg4 remains to be identified. The regulation of this pathway by the methyl jasmonate signaling cascade, involving transcription factors such as WRKYs, presents a promising avenue for metabolic engineering to enhance Rg4 production.

Future research should focus on:

-

Identification and characterization of the specific UGT(s) involved in Rg4 biosynthesis.

-

Elucidation of the complete MeJA signaling pathway and the specific transcription factors that directly regulate the expression of Rg4-related biosynthetic genes.

-

Acquisition of quantitative data , including enzyme kinetics and in vivo flux analysis, to build a comprehensive model of minor ginsenoside biosynthesis.

A deeper understanding of the this compound biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable rare ginsenosides for pharmaceutical applications.

References

- 1. Highly regioselective biotransformation of ginsenoside Rg1 to 25-OH derivatives of 20(S/R)-Rh1 by Cordyceps Sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of a Novel Ginsenoside with High Anticancer Activity by Recombinant UDP-Glycosyltransferase and Characterization of Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis [mdpi.com]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 6. Comprehensive Investigation of Ginsenosides in the Steamed Panax quinquefolius with Different Processing Conditions Using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on Transformation of Ginsenosides in Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of Protopanaxadiol-Type Ginsenosides in Korean Ginseng Extract into Food-Available Compound K by an Extracellular Enzyme from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-wide characterization and analysis of WRKY transcription factors in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complete Biotransformation of Protopanaxatriol-Type Ginsenosides in Panax ginseng Leaf Extract to Aglycon Protopanaxatriol by β-Glycosidases from Dictyoglomus turgidum and Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Cloning and Expression Analysis of Eight PgWRKY Genes in Panax ginseng Responsive to Salt and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Ginsenoside Rg4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rg4, a rare and highly bioactive protopanaxatriol-type ginsenoside, has garnered significant interest in the scientific community for its potential therapeutic applications. Unlike major ginsenosides, Rg4 is typically found in trace amounts in processed ginseng, necessitating robust synthetic strategies for its production to enable further pharmacological investigation. This technical guide provides a comprehensive overview of the total synthesis of this compound, amalgamating established methodologies for the construction of the dammarane core with key transformations for the introduction of the characteristic Δ20(21) olefin and subsequent glycosylation. The presented pathway, while not yet reported as a single continuous total synthesis, represents a viable and logical approach based on published precedents for analogous compounds. Detailed experimental protocols for pivotal reactions, quantitative data, and workflow diagrams are provided to facilitate the practical application of these synthetic methods.

Introduction

Ginsenosides, the primary active constituents of Panax ginseng, are a diverse family of triterpenoid saponins. Among these, the so-called "rare" ginsenosides, which are often products of deglycosylation and dehydration of more abundant ginsenosides during processing, have shown enhanced bioavailability and potent biological activities. This compound is one such rare ginsenoside, characterized by a protopanaxatriol (PPT) aglycone with a distinctive double bond between carbons 20 and 21 of the side chain.

The total synthesis of complex natural products like this compound presents a formidable challenge to synthetic chemists, requiring precise control over stereochemistry and the strategic introduction of multiple functional groups. This guide outlines a plausible total synthesis of this compound, divided into three main stages:

-

Stage 1: De Novo Synthesis of the Dammarane Skeleton (Dammarenediol-II)

-

Stage 2: Chemoenzymatic Functionalization to Protopanaxatriol (PPT)

-

Stage 3: Conversion of PPT to this compound via Dehydration and Glycosylation

Synthetic Strategy and Pathways

The retrosynthetic analysis of this compound reveals the key synthons: the tetracyclic dammarane core, which can be traced back to simpler precursors, and the glycosyl donors required for the final glycosylation step.

Overall Synthetic Pathway

The proposed synthetic pathway commences with the construction of the fundamental dammarane skeleton, followed by a series of oxidative and glycosidic bond-forming reactions.

Caption: Overall synthetic workflow for this compound.

Stage 1: De Novo Synthesis of Dammarenediol-II

The enantioselective total synthesis of dammarenediol-II, the biosynthetic precursor to protopanaxadiol and protopanaxatriol, has been reported by E.J. Corey and coworkers. This seminal work provides a blueprint for the chemical construction of the dammarane core.

Key Reactions and Experimental Protocol

Reaction: Asymmetric Dihydroxylation of Farnesyl Acetate

This reaction establishes the initial stereocenter for the synthesis.

-

Protocol: To a solution of E,E-farnesyl acetate in a suitable solvent, add a catalytic amount of a bis-cinchona alkaloid catalyst. The reaction is initiated by the addition of an oxidant (e.g., potassium ferricyanide) in a buffered aqueous solution. The reaction mixture is stirred at room temperature until completion.

-

Quantitative Data:

-

Yield: 80%

-

Enantioselectivity: 98:2

-

Subsequent Steps: The resulting diol is converted in several steps, including selective mesylation, epoxide formation, and a key Lewis acid-induced cyclization of an epoxy triene, to afford the tetracyclic core of dammarenediol-II.

Stage 2: Chemoenzymatic Functionalization to Protopanaxatriol (PPT)

While purely chemical methods for the site-selective hydroxylation of the dammarane skeleton at C-12 and C-6 are not well-established, biosynthetic pathways offer a highly efficient and stereoselective alternative.

Hydroxylation at C-12 (Dammarenediol-II to PPD)

-

Enzyme: Cytochrome P450 enzyme CYP716A47 has been identified as a dammarenediol 12-hydroxylase.

-

Methodology: Co-expression of the dammarenediol synthase gene and CYP716A47 in a suitable host organism, such as yeast, can yield protopanaxadiol directly from 2,3-oxidosqualene. Alternatively, recombinant yeast expressing CYP716A47 can be fed with dammarenediol-II to produce PPD.

Hydroxylation at C-6 (PPD to PPT)

-

Enzyme: Protopanaxadiol 6-hydroxylase is responsible for the conversion of PPD to PPT.

-

Methodology: Similar to the C-12 hydroxylation, a chemoenzymatic approach utilizing the specific P450 enzyme would be the most effective method for this transformation.

Alternative: Semi-synthesis of Protopanaxatriol

For practical laboratory-scale synthesis, protopanaxatriol can be obtained by the hydrolysis of total ginsenosides extracted from Panax ginseng.

-

Protocol: A mixture of total ginsenosides, n-butanol, and sodium hydroxide is heated under an inert atmosphere. After cooling, the reaction mixture is washed sequentially with water, dilute HCl, and brine. The organic phase is dried and concentrated, and the residue is purified by column chromatography to yield protopanaxatriol.

Stage 3: Conversion of PPT to this compound

This final stage involves the dehydration of the tertiary alcohol at C-20 of protopanaxatriol and the subsequent stereoselective glycosylation. The methodology described for the synthesis of the related Δ20-ginsenosides Rg6 and Rk1 is directly applicable here.[1][2]

Dehydration of Protopanaxatriol

The dehydration of the 20(S)-hydroxyl group of protopanaxatriol is a key step to introduce the characteristic Δ20(21) double bond of the Rg4 aglycone.

-

Protocol: Protopanaxatriol is first protected at the C-3, C-6, and C-12 hydroxyl groups using a suitable protecting group (e.g., TBS). The protected PPT is then subjected to dehydration conditions, which can be achieved using a variety of reagents such as Martin's sulfurane or by acid catalysis under carefully controlled conditions to favor the formation of the exocyclic double bond.

Glycosylation of the Δ20-Aglycone

The final step is the stereoselective installation of the disaccharide moiety at the C-6 hydroxyl group. Based on the structure of this compound, this involves the attachment of a rhamnosyl-(1→2)-glucopyranoside.

-

Protocol: The Δ20-aglycone with a free hydroxyl group at C-6 is reacted with a protected glycosyl donor, such as a glycosyl ortho-alkynylbenzoate, in the presence of a gold(I) catalyst (e.g., Ph3PAuNTf2).[1][2] This method is advantageous as it proceeds under neutral conditions, which is crucial to prevent the isomerization of the acid-labile Δ20 double bond.[1][2] A stepwise glycosylation strategy would be employed, first introducing the glucose unit and then the rhamnose unit.

-

Final Deprotection: The protecting groups on the sugar moieties and the aglycone are removed under appropriate conditions to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the reported yields for key transformations relevant to the synthesis of this compound and its analogues.

| Transformation | Starting Material | Product | Yield (%) | Reference |

| Asymmetric Dihydroxylation | E,E-Farnesyl Acetate | Chiral Diol | 80 | Corey et al. |

| Dehydration & Glycosylation (Overall) | Protopanaxatriol | Δ20-Ginsenosides (analogues) | Not explicitly stated for overall | Yu et al. (2018) |

Signaling Pathways and Experimental Workflows

The biosynthetic pathway provides a logical framework for the total synthesis.

Caption: Comparison of the biosynthetic and a plausible chemical/semi-synthetic pathway to this compound.

Conclusion

The total synthesis of this compound is a challenging endeavor that sits at the forefront of modern synthetic organic chemistry. While a complete de novo chemical synthesis has yet to be reported in a single cohesive work, this guide has outlined a viable pathway by integrating the chemical synthesis of the dammarane skeleton with chemoenzymatic transformations and key reactions from the synthesis of analogous Δ20-ginsenosides. The methodologies and data presented herein provide a solid foundation for researchers aiming to synthesize this compound and other rare ginsenosides for pharmacological and clinical studies. Future work in this area will likely focus on the development of novel, highly selective chemical methods for the hydroxylation of the dammarane core and further refinements in stereoselective glycosylation techniques.

References

Identifying Novel Protein Targets of Ginsenoside RG4: An In-depth Technical Guide

Abstract

Ginsenoside RG4, a rare protopanaxatriol-type saponin found in processed ginseng, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1][2][3][4][5] While its influence on various signaling pathways is partially understood, the direct molecular targets responsible for mediating its therapeutic actions remain largely unelucidated. This technical guide provides a comprehensive overview of established and putative protein targets of this compound, details robust experimental methodologies for the identification of novel protein interactions, and presents computational approaches that can accelerate target discovery. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of this compound's mechanism of action and unlocking its full therapeutic potential.

Introduction to this compound

This compound is a triterpenoid saponin derived from the esteemed medicinal plant Panax ginseng.[2][4][5] Its biological activities are multifaceted, with demonstrated involvement in key cellular processes. Notably, RG4 has been shown to modulate the AKT/GSK-3β/β-catenin signaling pathway, which is crucial for hair growth.[1] Furthermore, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, and the modulation of the PI3K/AKT and Toll-like receptor 4 (TLR4) signaling pathways.[3] While these findings are significant, they primarily highlight the downstream effects of RG4. Identifying the direct protein interactors is a critical next step in delineating its precise molecular mechanism and discovering novel therapeutic applications.

Current Understanding of this compound's Protein Interactions

Direct experimental evidence identifying novel protein targets of this compound is limited. However, studies on other ginsenosides and computational analyses provide valuable insights into potential candidates.

Experimentally Implied Targets from Pathway Analysis

The known effects of this compound on specific signaling cascades implicate several upstream proteins as potential direct or indirect targets.

-

PI3K/AKT Pathway: RG4's activation of the PI3K/AKT pathway suggests a possible interaction with components of this cascade, such as the Phosphoinositide 3-kinase (PI3K) itself or upstream regulators.[1][3]

-

TLR4 Signaling: The modulation of TLR4 signaling in response to inflammatory stimuli points towards TLR4 or its associated proteins as potential targets for RG4's anti-inflammatory effects.[3]

Potential Targets Inferred from Studies on Other Ginsenosides

Research on structurally similar ginsenosides has identified direct protein targets that may also interact with RG4.

-

Ras: A study combining quantitative proteomics with affinity mass spectrometry identified the Ras protein as a direct target of ginsenosides like 20(s)-protopanaxadiol, Rh2, and Rg3.[6] Given the structural similarities, Ras and its associated pathways are a plausible area of investigation for RG4.

-

Creatine Kinase (CK): Affinity chromatography using total ginseng saponins led to the identification of muscle-type creatine kinase (CK-MM) as a protein target.[7] While not specific to RG4, this finding suggests that enzymes involved in energy metabolism could be a class of ginsenoside-binding proteins.

-

MEK1/2 and EGFR: The ginsenoside Rg3 has been shown to inhibit NF-κB signaling, with ERK and Akt as potential upstream targets, implicating MEK1/2 and PI3K.[8] Additionally, ginsenoside Rh2 has been identified as a potential EGFR tyrosine kinase inhibitor.[9]

Computationally Predicted Targets

Reverse docking and network pharmacology studies have been employed to predict the protein targets of various ginsenosides. While these approaches are predictive, they provide a valuable starting point for experimental validation. A reverse docking study that included a library of 26 ginsenosides identified MEK1, EGFR, and Aurora kinase A as potential targets for this class of compounds.[10][11] Another study focusing on ginsenosides in the context of diabetes mellitus also highlighted EGFR as a potential target for ginsenoside Rh4.[12]

Quantitative Data on Ginsenoside Interactions

To date, there is a notable absence of published quantitative binding data, such as dissociation constants (Kd), for the interaction between this compound and specific protein targets. However, computational studies have provided estimated binding energies for other ginsenosides with potential targets.

| Ginsenoside | Protein Target | Predicted Binding Energy (kcal/mol) | Method |

| Ginsenoside Rh4 | MEK1 | -10.077 (average) | Molecular Docking |

| Various | EGFR | -8.546 (average) | Molecular Docking |

| Ginsenoside F3 | Aurora kinase A | -8.480 | Molecular Docking |

| Ginsenoside Rh2 | EGFR | Not specified | Molecular Docking |

Table 1: Predicted binding energies of various ginsenosides with potential protein targets as determined by molecular docking studies.[9][10]

Experimental Protocols for Novel Target Identification

The following section details established experimental workflows for the identification and validation of novel protein targets of small molecules like this compound.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classical and widely used method for "pulling down" protein targets from a complex biological sample.

Methodology:

-

Immobilization of this compound:

-

Covalently link this compound to a solid support matrix (e.g., agarose beads). This requires a functional group on RG4 that can be used for conjugation without disrupting its binding activity.

-

A control matrix without the immobilized ligand should be prepared in parallel to identify non-specific binders.

-

-

Preparation of Cell Lysate:

-

Culture relevant cells (e.g., cancer cell lines, neuronal cells) and prepare a total protein lysate under non-denaturing conditions to preserve protein structure and interactions.

-

-

Affinity Purification:

-

Incubate the cell lysate with the RG4-conjugated beads and the control beads.

-

Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the RG4-conjugated beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Excise the protein bands that are unique to the RG4-bead eluate.

-

Perform in-gel digestion of the proteins (typically with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

-

Identify the proteins by searching the sequence data against a protein database.

-

Photo-affinity Labeling (PAL)

PAL is a powerful technique to covalently link a small molecule to its protein target upon photoactivation, enabling the capture of even transient or weak interactions.

Methodology:

-

Synthesis of a Photo-affinity Probe:

-

Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin or an alkyne for click chemistry). The modifications should be at a position that does not interfere with protein binding.

-

-

Cellular Labeling:

-

Incubate live cells or cell lysates with the photo-affinity probe.

-

-

Photo-crosslinking:

-

Expose the sample to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with any nearby protein targets.

-

-

Enrichment of Labeled Proteins:

-

If a biotin tag was used, enrich the covalently labeled proteins using streptavidin beads.

-

If an alkyne tag was used, perform a click reaction with an azide-biotin reporter to append a biotin handle for enrichment.

-

-

Protein Identification:

-

Elute the enriched proteins and identify them using the same mass spectrometry workflow as described for AC-MS.

-

Validation of Protein-Ligand Interactions

Once potential targets are identified, it is crucial to validate the interaction and quantify its binding affinity using orthogonal methods.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity of an interaction in real-time. One binding partner (e.g., the protein) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface.

-

Biolayer Interferometry (BLI): Similar to SPR, BLI is another label-free method for quantifying protein-small molecule interactions. It measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy.

Signaling Pathways Associated with this compound

The following diagram illustrates the known signaling pathways modulated by this compound, which provide a foundation for identifying its direct molecular targets.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent due to its diverse biological activities. However, a comprehensive understanding of its molecular mechanisms is contingent upon the identification of its direct protein targets. The experimental and computational strategies outlined in this guide provide a clear roadmap for researchers to uncover these novel interactions. Future studies should focus on the systematic application of techniques like affinity chromatography-mass spectrometry and photo-affinity labeling to identify RG4-binding proteins in various disease-relevant cellular contexts. Subsequent validation and characterization of these interactions will be paramount in elucidating the precise mechanisms of action of this compound and will undoubtedly pave the way for the development of novel targeted therapies.

References

- 1. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Antibacterial | TargetMol [targetmol.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAS:126223-28-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Quantitative Proteomics Combined with Affinity MS Revealed the Molecular Mechanism of Ginsenoside Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein target identification of ginsenosides in skeletal muscle tissues: discovery of natural small-molecule activators of muscle-type creatine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 20(S)-Ginsenoside Rh2 as a Potential EGFR Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using reverse docking to identify potential targets for ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using reverse docking to identify potential targets for ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the mechanism of active components from ginseng to manage diabetes mellitus based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of the Rare Ginsenoside Rg4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary active saponins in ginseng (Panax ginseng), are renowned for their diverse pharmacological activities. Among these, rare ginsenosides, which are present in processed ginseng at low concentrations, have garnered significant interest for their potent and specific biological effects. This technical guide focuses on the pharmacological profile of ginsenoside Rg4, a rare protopanaxatriol-type ginsenoside. Rg4 has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory and hair growth-promoting activities. This document provides an in-depth overview of the current scientific knowledge on Rg4, including its mechanisms of action, quantitative data from key studies, and relevant experimental methodologies.

Pharmacological Effects of this compound

This compound exhibits a range of biological activities, with the most extensively studied being its anti-inflammatory and hair growth-promoting effects.[1][2][3]

Anti-inflammatory and Anti-Sepsis Activity

In-vivo and in-vitro studies have demonstrated the potent anti-inflammatory properties of Rg4. In a murine model of sepsis induced by cecal ligation and puncture (CLP), administration of Rg4 significantly improved survival rates and reduced the levels of pro-inflammatory cytokines.[4] Specifically, Rg4 has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4] The anti-inflammatory effects of Rg4 are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[4] Furthermore, Rg4 has been observed to enhance cell survival under septic conditions by activating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4]

Hair Growth-Promoting Activity

This compound has emerged as a promising agent for promoting hair growth. Studies on human dermal papilla cells (DPCs), which play a crucial role in hair follicle development and growth, have shown that Rg4 can increase their viability and proliferation.[1][2][3] The mechanism underlying this effect involves the activation of the Wnt/β-catenin signaling pathway, a critical pathway in hair follicle regeneration.[1][2][3] Rg4 has been shown to promote the nuclear translocation of β-catenin and increase the expression of its downstream target genes, such as lymphoid enhancer-binding factor 1 (LEF1).[1][2][3] Additionally, the hair growth-promoting effect of Rg4 is also associated with the activation of the PI3K/Akt signaling pathway.[1][2][3]

Quantitative Data

The following tables summarize the quantitative data from key studies on the pharmacological effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Model | Biological Effect | Effective Concentration | Key Findings | Reference |

| Human Dermal Papilla Cells (3D Spheroid Culture) | Increased Cell Viability | 20-50 µg/mL | Dose-dependent increase in DPC viability. | [1][2][3] |

| Human Dermal Papilla Cells (3D Spheroid Culture) | Increased Expression of Hair Growth-Related Genes (ALP, BMP2, VCAN) | 20-50 µg/mL | Upregulation of genes crucial for hair follicle development. | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of HMGB1-induced TLR4 and NF-κB expression | 0.1-0.2 mg/mL | Reduction in key inflammatory signaling molecules. | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased Cell Viability in HMGB1-induced septic conditions | 0.1-0.2 mg/mL | Promotion of cell survival via PI3K/Akt pathway activation. | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Pharmacological Effect | Dosing Regimen | Key Findings | Reference |

| Cecal Ligation and Puncture (CLP)-induced Sepsis in Mice | Improved Survival Rate | 10-15 mg/kg (intravenous) | Significantly increased survival compared to the control group. | [4] |

| Cecal Ligation and Puncture (CLP)-induced Sepsis in Mice | Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) | 15 mg/kg (intravenous) | Attenuation of the systemic inflammatory response. | [4] |

Experimental Protocols

This section outlines the general methodologies employed in the key studies investigating the pharmacological profile of this compound.

General Workflow for this compound Isolation and Analysis

The isolation and analysis of rare ginsenosides like Rg4 from Panax ginseng typically involves a multi-step process.

References

- 1. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of Ginsenoside Rg4: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg4 is a rare ginsenoside, primarily found in processed ginseng. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. In silico molecular docking studies provide a powerful computational approach to predict and analyze the binding interactions between a ligand, such as this compound, and its protein targets. This technical guide offers an in-depth overview of the in silico docking of this compound with key protein targets, summarizing quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

While direct in silico docking studies for this compound are limited in publicly available literature, this guide synthesizes findings from studies on structurally similar ginsenosides to provide a predictive model of Rg4's interactions. This approach allows for informed hypothesis generation and guidance for future experimental validation.

Data Presentation: Docking of Ginsenosides with Target Proteins

The following tables summarize the binding affinities of various ginsenosides, including those structurally similar to Rg4, with key protein targets implicated in the PI3K/Akt, MAPK, and apoptosis signaling pathways. This data is compiled from multiple in silico studies and serves as a predictive reference for the potential interactions of this compound.

| Target Protein | Ligand (Ginsenoside) | Binding Affinity (kcal/mol) | Interacting Residues |

| PI3K/Akt Pathway | |||

| PI3K | Rs1 | -7.0 | Not specified |

| PI3K | Rh3 | -6.8 | Not specified |

| PI3K | F3 | -6.5 | Not specified |

| Akt1 | Tehranolide (proxy) | -9.22 | Ala230, Glu234, Glu278 |

| MAPK Pathway | |||

| MAPK1 (ERK2) | Rg1 | ≤ -7.5 | MET-108, ASP-167, ARG-67, ASP-149[1] |

| MEK1 | Rh4 | -10.077 | Not specified |

| p38 MAPK | Compound K | -8.84 | Not specified |

| p38 MAPK | F1 | -8.88 | Not specified |

| p38 MAPK | Rd | -8.94 | Not specified |

| Apoptosis Pathway | |||

| Bcl-2 | Rf, Rg1, Rg3, Rh2 | High Affinity | Not specified[2] |

| Bcl-xL | Rf, Rg1, Rg3, Rh2 | High Affinity | Not specified[2] |

| Mcl-1 | Rf, Rg1, Rg3, Rh2 | High Affinity | Not specified[2] |

Note: The binding affinities and interacting residues for PI3K and Akt1 with specific ginsenosides are based on studies of various natural compounds and serve as a predictive reference. The high affinity of several ginsenosides for Bcl-2 family proteins suggests a potential mechanism for apoptosis induction.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing in silico molecular docking of ginsenosides with target proteins, based on methodologies reported in various studies.

1. Software and Tools:

-

Molecular Docking Software: AutoDock Vina, Glide, or similar programs.

-

Molecular Visualization Software: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.

-

Ligand and Protein Preparation Tools: AutoDock Tools, Open Babel, ChemDraw.

-

Protein Structure Database: Protein Data Bank (PDB).

-

Ligand Structure Database: PubChem.

2. Ligand Preparation:

-

Obtain the 3D structure of this compound from the PubChem database in SDF format.

-

Convert the SDF file to a PDBQT file using Open Babel or AutoDock Tools.

-

Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

3. Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., AKT1, MAPK1, Bcl-2) from the PDB database.

-

Prepare the protein for docking using AutoDock Tools. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning Gasteiger charges.

-

Saving the prepared protein in PDBQT format.

-

4. Molecular Docking:

-

Define the binding site on the target protein. This is typically done by creating a grid box that encompasses the active site or a known ligand-binding pocket.

-

Perform the docking simulation using AutoDock Vina or another docking program. The software will explore different conformations of the ligand within the defined binding site and calculate the binding affinity for each pose.

-

The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand.

5. Analysis of Results:

-

Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy (most negative value).

-

Visualize the protein-ligand complex using PyMOL or another molecular graphics program.

-

Identify the key amino acid residues involved in the interaction with the ligand and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical workflow for in silico drug discovery.

References

- 1. Integration of virtual screening and proteomics reveals potential targets and pathways for ginsenoside Rg1 against myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking studies of anti-apoptotic BCL-2, BCL-XL, and MCL-1 proteins with ginsenosides from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ginsenoside RG4 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ginsenoside Rg4 is a rare saponin naturally found in ginseng, particularly enriched in black ginseng.[1][2] It is recognized for a range of biological activities, including antioxidant and anti-inflammatory properties.[3] In vitro studies have highlighted its potential in promoting cell proliferation and hair growth, as well as exhibiting protective effects in models of sepsis by enhancing cell survival and reducing inflammation.[1][3][4] These application notes provide detailed protocols for investigating the effects of this compound in specific in vitro cell culture models.

Application Note 1: Investigating the Effect of this compound on Hair Growth Induction in Human Dermal Papilla (DP) Cells

This protocol details the use of this compound to study its proliferative and hair-inductive properties on human dermal papilla (DP) cells, which are crucial for hair follicle development and growth. Rg4 has been shown to enhance the viability and size of 3D DP cell spheroids and upregulate hair growth-related genes by activating the AKT/GSK-3β/β-catenin signaling pathway.[3]

Experimental Protocol

1. Cell Culture and Spheroid Formation:

-

Cell Line: Primary Human Dermal Papilla (DP) cells.

-

2D Culture: Culture DP cells in a suitable growth medium until they reach 80-90% confluency.

-

3D Spheroid Culture:

-

Harvest the 2D-cultured DP cells.

-

Seed the cells into a 3D spheroid culture system (e.g., hanging drop plates or ultra-low attachment plates).

-

Allow spheroids to form over 24-48 hours.

-

2. This compound Treatment:

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Treat the DP cells (both 2D cultures and 3D spheroids) with varying concentrations of Rg4 (e.g., 5, 10, 20, 50, 100 μg/mL) for 48 hours.[3]

-

A DMSO-treated group should be used as a vehicle control.[3]

3. Cell Viability Assay (WST-1 Assay):

-

Following the 48-hour treatment, add WST-1 reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

4. Spheroid Size Analysis:

-

Capture images of the DP spheroids using a microscope after the 48-hour treatment.

-

Measure the diameter and area of the spheroids using image analysis software (e.g., ImageJ).[3]

5. Western Blot Analysis for Signaling Pathway Proteins:

-

Lyse the treated DP spheroids and extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, p-GSK3β, β-catenin, BCL2, BAX).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Data Presentation: Effect of Rg4 on Dermal Papilla Cells

| Concentration (μg/mL) | Effect on DP Cell Viability (2D Culture) | Effect on DP Spheroid Size (3D Culture) | Key Upregulated Proteins | Key Downregulated Proteins | Reference |

| 5 - 50 | Dose-dependent increase | Significant increase in diameter and area | p-AKT, p-GSK3β, β-catenin, BCL2, ALP, BMP2, VCAN | BAX | [3] |

| 100 | Observable toxicity | No significant toxicity | Not Reported | Not Reported | [3] |

Workflow and Signaling Pathway

Caption: General workflow for studying this compound effects on DP cells.

Caption: Rg4 activates the AKT/GSK-3β/β-catenin pathway in DP cells.[3]

Application Note 2: Assessing the Anti-inflammatory and Cytoprotective Effects of this compound

This protocol is designed to evaluate the protective effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) under inflammatory stress, mimicking conditions of sepsis. Rg4 has been demonstrated to increase cell viability by activating PI3K/AKT signaling and reduce the expression of inflammatory mediators.[1][2][4]

Experimental Protocol

1. Cell Culture:

-

Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: Maintain HUVECs in an appropriate endothelial cell growth medium.

2. Induction of Inflammatory Stress:

-

Treat HUVECs with a pro-inflammatory stimulus, such as High-Mobility Group Box 1 (HMGB1) protein, to induce a septic-like condition in vitro.[1][2]

3. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Co-treat the HMGB1-stimulated HUVECs with Rg4 at concentrations of 0.1 or 0.2 mg/mL.[1]

-

Include control groups: untreated cells, cells treated with DMSO only, and cells treated with HMGB1 only.

4. Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.[2]

5. Western Blot Analysis:

-

Lyse the treated HUVECs and extract total protein.

-

Perform Western blotting as described in the previous protocol.

-

Probe for key proteins involved in inflammation and cell survival, such as Toll-like receptor 4 (TLR4), TNF-α, PI3K, and phosphorylated AKT (p-AKT).[1][2][4]

Data Presentation: Effect of Rg4 on HUVECs in a Sepsis Model

| Treatment Group | HUVEC Viability | TLR4 Expression | TNF-α Expression | PI3K/AKT Activation | Reference |

| Control | Baseline | Baseline | Baseline | Baseline | [1] |

| HMGB1-induced | Reduced | Increased | Increased | No Change | [1] |

| HMGB1 + Rg4 (0.1-0.2 mg/mL) | Increased (vs. HMGB1) | Decreased (vs. HMGB1) | Decreased (vs. HMGB1) | Increased | [1][2][4] |

Signaling Pathway

Caption: Rg4 enhances HUVEC survival by inhibiting TLR4 and activating PI3K/AKT.[1][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitory Activities of Rare this compound on Cecal Ligation and Puncture-Induced Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activities of Rare this compound on Cecal Ligation and Puncture-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]